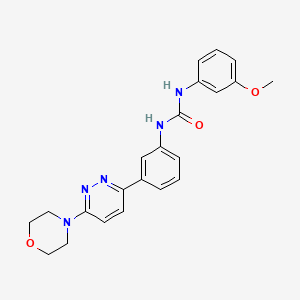![molecular formula C22H21N5O3 B14963637 N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963637.png)
N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an ethoxyphenyl group, a triazolopyrimidine core, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
準備方法
The synthesis of N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core. The final step involves the acylation of the triazolopyrimidine intermediate with acetic anhydride to form the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product .
化学反応の分析
N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may lead to the formation of alcohols or amines .
科学的研究の応用
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it has shown promising activity as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development . In medicine, it has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties . Additionally, in the industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
作用機序
The mechanism of action of N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
類似化合物との比較
N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific chemical properties and mechanisms of action. The unique combination of functional groups in N-(4-ETHOXYPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE contributes to its distinct chemical behavior and potential therapeutic applications.
特性
分子式 |
C22H21N5O3 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C22H21N5O3/c1-3-30-18-11-9-17(10-12-18)24-21(28)14-26-22(29)27-15(2)23-19(13-20(27)25-26)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H,24,28) |
InChIキー |
XQXLYHBKGRMOFM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14963554.png)
![2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14963568.png)
![(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14963581.png)
![6-{3-[(4-Fluorobenzyl)oxy]phenyl}-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL](/img/structure/B14963594.png)


![N-(3,4-dimethoxybenzyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963607.png)
![6-(2-chlorophenyl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14963610.png)
![2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide](/img/structure/B14963621.png)
![N-(3-Methoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14963630.png)
![Ethyl 4-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B14963631.png)

![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14963645.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963651.png)
